硬脂酸钙

概述

描述

Calcium stearate is a carboxylate salt of calcium, classified as a calcium soap . It is a component of some lubricants, surfactants, and many foodstuffs . It appears as a white waxy powder .

Synthesis Analysis

Calcium stearate is produced by heating stearic acid, a fatty acid, and calcium oxide . The reaction is as follows: 2C17H35COOH + CaO → (C17H35COO)2Ca + H2O . It is also the main component of soap scum, a white solid that forms when soap is mixed with hard water .

Molecular Structure Analysis

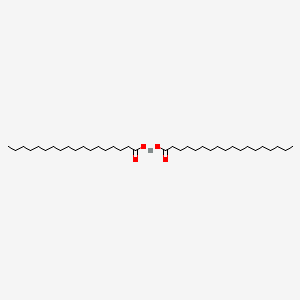

The molecular formula of calcium stearate is C36H70CaO4 . Its average mass is 607.017 Da and its mono-isotopic mass is 606.489990 Da .

Chemical Reactions Analysis

Calcium stearate is produced by heating stearic acid and calcium oxide . It is also the main component of soap scum, a white solid that forms when soap is mixed with hard water . In a polymeric matrix, calcium stearate can be converted to stearic acid using a solution of hydrochloric acid in 2-propanol .

Physical And Chemical Properties Analysis

Calcium stearate is a white powder . It is insoluble in water, ether, chloroform, acetone, and cold alcohol . It is slightly soluble in hot alcohol and hot oils . It is soluble in hot pyridine . It is hygroscopic .

科学研究应用

塑料行业

硬脂酸钙在塑料行业中用作酸清除剂和稳定剂 . 它用于生产PVC和其他聚合物,在聚合过程中中和酸性副产物 .

食品行业

在食品行业中,硬脂酸钙用作抗结块剂 . 它常见于烘焙粉和奶酪中,可以防止颗粒结块 .

制药

硬脂酸钙在片剂制造中用作润滑剂 . 它有助于在加工过程中更顺利地流动片剂物质 .

化妆品

在化妆品(如化妆品和护肤品)中,硬脂酸钙因其润滑特性而被使用 .

建筑

硬脂酸钙用作混凝土的防水剂 . 它增强了建筑材料的耐久性和机械强度 .

制备与表征技术

一项研究调查了使用沉淀法和朗缪尔-布洛杰特技术制备硬脂酸钙(CaSt2) . 沉淀法中使用硬脂酸钠和氯化钙,而朗缪尔-布洛杰特技术则使用硬脂酸和氯化钙在硼酸钠缓冲液中制备硬脂酸钙纳米薄膜 .

聚合物降解

首次使用了一种新的方法来控制PHB(聚羟基丁酸酯)的性能,该方法使用廉价的硬脂酸钙(CS)作为熔融混合的PHB-CS化合物中的润滑剂和分解催化剂 . CS由金属阳离子组成,促进PHB降解,疏水性阴离子改善了与PHB的相容性和加工性能 .

环境影响

作用机制

Target of Action

Calcium stearate, a carboxylate salt of calcium, is classified as a calcium soap . It primarily targets various industrial and food applications due to its unique properties. It is a component of some lubricants, surfactants, and many foodstuffs . It is also used in the production of concrete, paper, and plastics .

Mode of Action

Calcium stearate interacts with its targets by providing lubrication, acting as a flow agent, surface conditioner, acid scavenger, or neutralizer . In plastics, it can act as an acid scavenger or neutralizer at concentrations up to 1000ppm, a lubricant, and a release agent . It may be used in plastic colorant concentrates to improve pigment wetting . In rigid PVC, it can accelerate fusion, improve flow, and reduce die swell .

Biochemical Pathways

While calcium stearate doesn’t directly participate in biochemical pathways, it is produced by heating stearic acid and calcium oxide . This reaction results in the formation of calcium stearate and water . It’s also the main component of soap scum, a white solid that forms when soap is mixed with hard water .

Pharmacokinetics

It’s worth noting that calcium stearate is insoluble in water, which influences its behavior in various applications .

Result of Action

The result of calcium stearate’s action depends on its application. For instance, in paper production, it provides good gloss, prevents dusting and fold cracking . In the concrete industry, it’s used for efflorescence control of cementitious products and for waterproofing . In the food industry, it’s used as a flow agent and surface conditioner .

Action Environment

The action of calcium stearate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of other substances and temperature . It’s also worth noting that calcium stearate is a waxy material with low solubility in water, unlike traditional sodium and potassium soaps . It’s easy and cheap to produce, and exhibits low toxicity .

安全和危害

未来方向

属性

IUPAC Name |

calcium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGTCYPCWQAJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4.Ca, C36H70CaO4 | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027419 | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White powder; [Sax], WHITE POWDER. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER, Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine, Solubility in water, g/100ml at 15 °C: 0.004 | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12, 1.12 g/cm³ | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE POWDER, Granular, fatty powder, FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER | |

CAS RN |

1592-23-0, 66071-81-6, 8000-75-7 | |

| Record name | Calcium stearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066071816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium stearate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776XM7047L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point equals 217 ° F, 179 °C | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

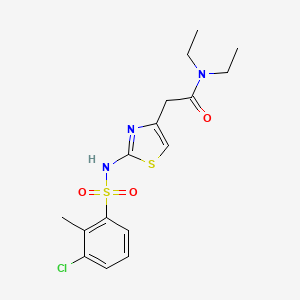

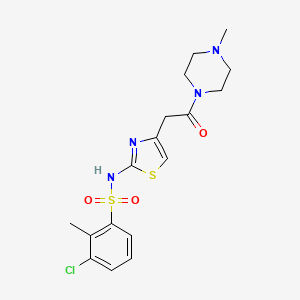

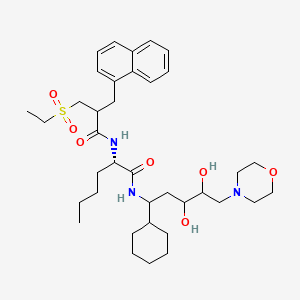

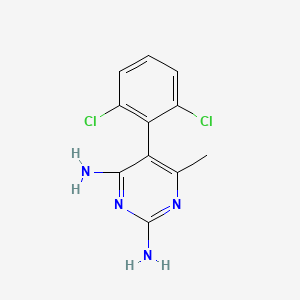

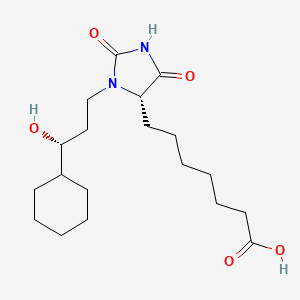

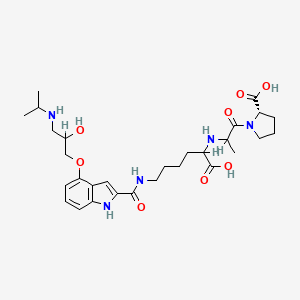

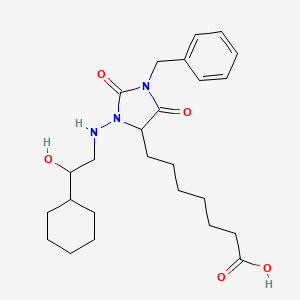

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Calcium stearate, due to its polar groups, preferentially wets the metal surface of processing equipment even in the presence of PVC, acting as an excellent metal lubricant. [] This reduces friction between the PVC melt and the metal, improving processability. Non-polar lubricants like paraffin wax can further enhance this effect by making the lubricant layer more fluid. []

A: Calcium stearate neutralizes sulfur acids generated during the vulcanization process of ENR. [] These sulfur acids can catalyze the ring-opening of epoxide groups, leading to undesirable ether crosslinks and premature aging. By neutralizing these acids, calcium stearate helps maintain the desired crosslink density and improves the long-term stability of ENR. []

A: * Molecular Formula: Ca(C₁₈H₃₅O₂)₂ * Molecular Weight: 607.008 g/mol* Spectroscopic data: A characteristic FTIR absorption peak for calcium stearate is observed at 1561 cm⁻¹. This peak can be used for qualitative identification and even initial quantitative analysis. []

A: The effect of calcium stearate on PVC fusion is complex and depends on temperature and the presence of other additives like paraffin wax. [] While increased levels of calcium stearate enhance fusion in PVC compounds containing wax, the opposite occurs at lower temperatures in compounds without wax. At higher temperatures, calcium stearate accelerates fusion even without wax. []

ANone: No catalytic properties or applications were identified for calcium stearate in the provided research papers.

ANone: No information related to computational chemistry and modeling of calcium stearate was found in the provided research papers.

A: Researchers have developed methods to create stable aqueous dispersions of calcium stearate for applications like papermaking. [, , , ] These methods involve carefully controlling the particle size of calcium stearate and using additives like emulsifiers, dispersing agents, and antifoaming agents. [, , , ] These formulations aim to prevent issues like color reversion, odor, and instability during storage and use.

ANone: The provided research focuses on the material properties and industrial applications of calcium stearate. Therefore, information on PK/PD is not relevant in this context.

A: While not directly related to in vivo efficacy in a biological context, one study found that adding 1 kg/m³ of calcium stearate to self-compacting concrete (SCC) with 10% fly ash significantly improved its mechanical and physical properties compared to SCC without those additives. [] This included higher compressive strength, lower water absorption, lower chloride ion infiltration, and less corrosion. []

ANone: This concept is not applicable to the context of the provided research.

ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.

ANone: This concept is not applicable to the research provided on calcium stearate.

A: Several methods are employed for characterizing calcium stearate:* Fourier Transform Infrared Spectrum (FTIR): Used for qualitative identification and initial quantitative analysis, particularly by analyzing the characteristic absorption peak at 1561 cm⁻¹. []* Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Allows for indirect quantitative determination of calcium stearate in materials like polypropylene by measuring the calcium content. []* Scanning Electron Microscope (SEM): Provides insights into the microstructure of materials containing calcium stearate. [, ]

A: One study demonstrated the validation of an ICP-AES method for quantifying calcium stearate in polypropylene. [] The method achieved a linear correlation coefficient of 0.998 for a calcium element calibration curve in the 5.0 mg/L to 70.0 mg/L concentration range. [] Verification experiments showed a standard-adding recovery of 91.0%-104% and a relative standard deviation of 0.47%-1.21%, confirming the method's accuracy and precision. []

ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.

ANone: This concept is not relevant to the research provided on calcium stearate.

ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.

A: The research papers highlight the use of various instruments and techniques for characterizing calcium stearate, including:* Moving Die Rheometer (MDR 2000): Used to study the cure characteristics of rubber compounds containing calcium stearate. [, ]* U-CAN Electron Tensile Testing Machine: Employed to determine the tensile properties of rubber vulcanizates. []

A: The research mentions that calcium stearate was first industrially produced in 1923. [] It highlights the long history of its use as a PVC stabilizer and its significance in producing non-toxic polymeric materials. []

ANone: The research demonstrates the cross-disciplinary nature of calcium stearate applications, spanning material science, polymer chemistry, and engineering. It showcases its use in diverse areas, including:

- Construction: Improving the properties of concrete and cement mortar. [, , , , , , ]

- Rubber Industry: Enhancing the thermal stability and mechanical properties of epoxidized natural rubber. [, , ]

- Plastics Industry: Acting as a lubricant and thermal stabilizer in PVC processing. [, , , ]

- Papermaking: Used in the formulation of water-based dispersions as an auxiliary agent and coating lubricant. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)